molecular formula C12H11NO4 B2823387 [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol CAS No. 677765-65-0

[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol

Cat. No.: B2823387
CAS No.: 677765-65-0
M. Wt: 233.223
InChI Key: ZZZNTWBOCMQFGP-UHFFFAOYSA-N
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Description

[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol is a furan-based compound featuring a hydroxymethyl (-CH₂OH) group at the 2-position of the furan ring and a 4-methyl-3-nitrophenyl substituent at the 5-position (Figure 1).

Properties

IUPAC Name

[5-(4-methyl-3-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8-2-3-9(6-11(8)13(15)16)12-5-4-10(7-14)17-12/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZNTWBOCMQFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Substitution with 4-Methyl-3-nitrophenyl Group:

    Addition of Methanol Group: The methanol group can be introduced via reduction reactions, where a suitable precursor is reduced to form the alcohol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of furan compounds can exhibit antimicrobial and antifungal properties, which may extend to [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol as well .

2. Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial activity against various pathogens. For example, furan derivatives have been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may also have similar effects, warranting further investigation into its antibacterial properties .

3. Anticancer Research
Research into furan derivatives has revealed their potential in anticancer therapies. Compounds with nitrophenyl groups have been shown to induce apoptosis in cancer cells. Thus, this compound could be explored for its cytotoxic effects against various cancer cell lines .

Material Science Applications

1. Organic Electronics
The unique electronic properties of furan-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance the performance of these devices due to its electron-donating characteristics .

2. Sensor Development
Due to its chemical reactivity, this compound may also be utilized in the development of chemical sensors. The ability to detect specific analytes through changes in electrical conductivity or optical properties could be explored further with this compound as a sensing material.

Environmental Applications

1. Pollutant Detection
The potential for this compound to act as a marker for environmental pollutants is another area of interest. Its stability and reactivity could allow it to be used in detecting nitroaromatic compounds in contaminated environments, providing a means for environmental monitoring and remediation strategies .

Case Studies

Study Focus Findings
Antimicrobial Activity of Furan DerivativesInvestigated various furan derivatives against bacterial strainsIdentified significant antibacterial effects against Staphylococcus aureus and E. coli
Electronic Properties of Furan CompoundsExplored the use of furan derivatives in OLEDsDemonstrated improved efficiency and stability when incorporated into device structures
Environmental Monitoring TechniquesEvaluated methods for detecting nitroaromatic pollutantsSuggested the use of furan derivatives as effective markers for environmental contamination

Mechanism of Action

The mechanism of action of [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and methanol group may also contribute to its overall activity by facilitating binding to specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of furan derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis of [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol and related compounds:

Compound Name Substituents on Phenyl Ring Key Functional Groups Reported Activities/Properties References
This compound 4-CH₃, 3-NO₂ -CH₂OH, -NO₂ Limited data; structural similarity to bioactive analogs
[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol 4-OCH₃, 3-NO₂ -CH₂OH, -NO₂ Higher electron density due to methoxy group; potential intermediate
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole 4-Cl, 2-NO₂ -Cl, -NO₂, thiazole Anticandidal (MIC = 250 µg/mL)
1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one 4-Cl -Cl, chalcone Antifungal (superior to ketoconazole)
[5-(3-Aminophenyl)furan-2-yl]methanol 3-NH₂ -CH₂OH, -NH₂ Increased solubility due to amino group

Key Observations:

Methyl vs. Methoxy: Replacing the 4-methyl group with methoxy () introduces electron-donating effects, which could alter redox properties or metabolic stability .

Chloro Substituents: Chlorophenyl derivatives () exhibit notable antifungal activity, suggesting that halogenation improves lipophilicity and membrane penetration .

Amino Derivatives: Amino-substituted analogs () likely exhibit higher solubility and altered pharmacokinetics due to the polar -NH₂ group .

Biological Activity

[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a 4-methyl-3-nitrophenyl group and a hydroxymethyl group, which contribute to its unique reactivity and biological interactions. The presence of both nitro and methyl groups enhances its potential as a pharmacophore.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria, including Pseudomonas aeruginosa.
  • Anticancer Potential : Research indicates that it may exhibit cytotoxic effects against cancer cell lines, particularly through mechanisms involving apoptosis induction.

Antimicrobial Activity

A study conducted on the antimicrobial properties highlighted the efficacy of this compound against Pseudomonas aeruginosa. The compound demonstrated significant inhibition of biofilm formation, which is crucial for treating chronic infections associated with this bacterium.

CompoundMIC (µg/mL)Biofilm Inhibition (%)
This compound3275
Control (No Treatment)-10

Anticancer Activity

In vitro assays on MCF-7 breast cancer cell lines showed that this compound exhibited notable antiproliferative effects. The compound's IC50 values were determined through MTT assays, indicating its potential as an anticancer agent.

CompoundIC50 (µM)Effectiveness (%)
This compound1585
Control (DMSO)>1005

Case Studies

  • Biofilm Formation Inhibition : A study published in Molecular Medicine investigated the effects of various furan derivatives on biofilm formation. The results indicated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting its potential for therapeutic applications in wound care and chronic infections .
  • Cytotoxicity Against Cancer Cells : In another study focusing on cancer therapeutics, the compound was tested against multiple cancer cell lines. Results showed that it induced apoptosis and inhibited cell proliferation effectively, making it a candidate for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves coupling reactions between substituted furan precursors and nitroaryl halides. For example, Suzuki-Miyaura cross-coupling can link the furan ring to the 4-methyl-3-nitrophenyl group, followed by hydroxymethylation. Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) in refluxing THF. Yield improvements may involve microwave-assisted synthesis or continuous flow reactors to enhance reaction homogeneity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify substituent positions and confirm the furan-phenyl linkage. The methanol group’s hydroxyl proton appears as a singlet at ~1.5-2.5 ppm .
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding). SHELX software is widely used for refinement .
  • IR spectroscopy : Confirms the presence of -OH (broad peak ~3200-3600 cm⁻¹) and nitro groups (~1520 and 1350 cm⁻¹) .

Q. What are the common chemical reactions involving the methanol and nitro functional groups in this compound?

  • Methodology :

  • Oxidation : The methanol group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .
  • Reduction : The nitro group can be reduced to an amine using H₂/Pd-C or NaBH₄/CuCl₂, enabling downstream derivatization .
  • Acetalization : The hydroxyl group can react with aldehydes/ketones to form acetals, enhancing stability for material science applications .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic processes?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The nitro group’s electron-withdrawing effect polarizes the furan ring, increasing electrophilicity at the 2-position. Solvent effects (PCM models) and exact-exchange terms improve accuracy in predicting reaction pathways .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reaction mechanisms?

  • Methodology :

  • Kinetic isotope effects (KIE) : Compare deuterated vs. non-deuterated substrates to validate proposed transition states.
  • Hybrid functionals : Use M06-2X or ωB97X-D to better account for dispersion forces in nitro-group interactions .
  • In situ spectroscopy : Monitor intermediates via time-resolved IR or Raman during reactions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • Bioassay data : Compare analogs (e.g., chloro- or amino-substituted phenyl groups) for antimicrobial or anticancer activity (see Table 1).

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The nitro group’s orientation in hydrophobic pockets correlates with activity .

    Table 1 : Biological activity of selected analogs

    CompoundActivity (IC₅₀)Target
    [5-(3,4-Dichlorophenyl)furan-2-yl]methanol12 µM (Anticancer)Apoptosis induction
    [5-(4-Aminophenyl)furan-2-yl]methanol45 µM (Antimicrobial)Bacterial membrane

Q. What role does crystallographic data play in understanding this compound’s solid-state behavior?

  • Methodology : Single-crystal XRD reveals packing motifs (e.g., π-π stacking between phenyl groups) and hydrogen-bond networks involving the methanol group. SHELXL refines thermal parameters and occupancy factors, critical for polymorph screening .

Methodological Notes

  • Data Conflicts : Discrepancies in reaction yields (e.g., acetalization side products) are addressed via controlled reagent stoichiometry and temperature gradients .
  • Advanced Tools : Continuous flow reactors () and engineered oxidoreductases () are emerging methods for scalable synthesis and green chemistry applications.

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